molecular formula C21H20F3N3O4S B11376401 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]acetamide

2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11376401
M. Wt: 467.5 g/mol
InChI Key: VLLDXQYFWVIJIH-UHFFFAOYSA-N
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Description

2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-[2-(1-PIPERIDINYL)-5-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound that belongs to the class of benzisothiazoles Benzisothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-[2-(1-PIPERIDINYL)-5-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves the cyclization of 2-(methylsulphinyl)benzamides with thionyl chloride . This reaction is carried out under controlled conditions to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize efficiency and yield. Additionally, purification steps like recrystallization or chromatography would be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-[2-(1-PIPERIDINYL)-5-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride for cyclization, hydrogen gas for reduction, and various oxidizing agents like potassium permanganate for oxidation. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-[2-(1-PIPERIDINYL)-5-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-[2-(1-PIPERIDINYL)-5-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzisothiazol-3(2H)-one: Known for its antimicrobial properties.

    2-Alkyl-1,2-benzisothiazol-3(2H)-ones: Used in various chemical syntheses.

    2-Aryl-1,2-benzisothiazol-3(2H)-ones: Studied for their potential biological activities.

Uniqueness

2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-[2-(1-PIPERIDINYL)-5-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C21H20F3N3O4S

Molecular Weight

467.5 g/mol

IUPAC Name

N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C21H20F3N3O4S/c22-21(23,24)14-8-9-17(26-10-4-1-5-11-26)16(12-14)25-19(28)13-27-20(29)15-6-2-3-7-18(15)32(27,30)31/h2-3,6-9,12H,1,4-5,10-11,13H2,(H,25,28)

InChI Key

VLLDXQYFWVIJIH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)NC(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O

Origin of Product

United States

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